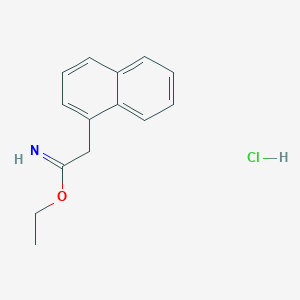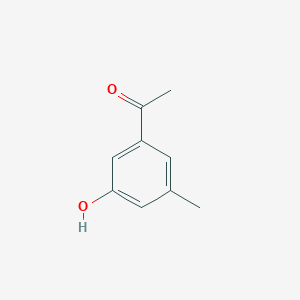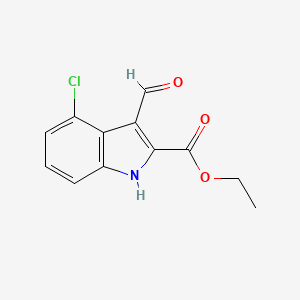![molecular formula C16H17NO5S B3137062 N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine CAS No. 432012-21-0](/img/structure/B3137062.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine
Übersicht
Beschreibung
“N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine” is a chemical compound with the CAS Number: 432012-21-0 . It has a molecular weight of 335.38 and a linear formula of C16H17NO5S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 335.38 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine” is used in the synthesis of various chemical compounds. It’s a key ingredient in the production of several chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .
Drug Design
This compound plays a significant role in drug design. It’s used in the creation of novel compounds that contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds have shown promising potential for developing new antimicrobial agents .
Antimicrobial and Antibiofilm Actions
The compound has been used in the synthesis of substances with antimicrobial properties. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine has shown effectiveness against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Effect
The compound has been used in the synthesis of substances with antioxidant properties. The synthesized compounds were tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The compound has been used in toxicity testing on freshwater cladoceran Daphnia magna Straus . This helps in understanding the environmental impact of the compound and its derivatives.
In Silico Studies
In silico studies have been conducted on this compound and its derivatives. These studies help in predicting the potential antimicrobial effect and toxicity of the compound .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine . .
Eigenschaften
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-22-14-8-10-15(11-9-14)23(20,21)17(12-16(18)19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCPUGOVQXQLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)
![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)

![Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3137065.png)